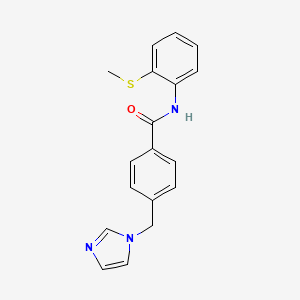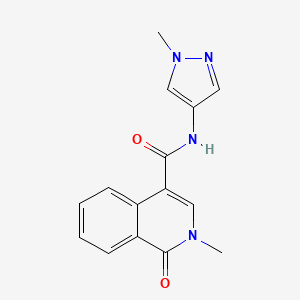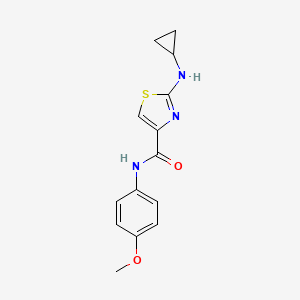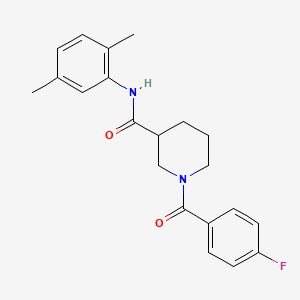
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide
描述
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a methylsulfanyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Imidazole to Benzamide: The imidazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the aromatic ring under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production .
化学反应分析
Types of Reactions
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation (e.g., palladium on carbon)
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Saturated imidazoline derivatives
Substitution: Nitro, halo derivatives
科学研究应用
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the imidazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide depends on its specific application. In medicinal chemistry, the imidazole ring can interact with metal ions or enzyme active sites, inhibiting their activity. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions . The methylsulfanyl group can modulate the compound’s lipophilicity and metabolic stability .
相似化合物的比较
Similar Compounds
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzamide group.
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)pyrazole: Similar structure but with a pyrazole ring instead of a benzamide group.
Uniqueness
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide is unique due to the combination of its imidazole ring, benzamide group, and methylsulfanyl substituent.
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-23-17-5-3-2-4-16(17)20-18(22)15-8-6-14(7-9-15)12-21-11-10-19-13-21/h2-11,13H,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHFWCORUVPIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4513673.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4513700.png)
![N,N-dimethyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4513706.png)
![N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B4513709.png)

![N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4513727.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide](/img/structure/B4513741.png)
![N-(pyridin-3-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4513745.png)
![(1-methyl-2-phenoxyethyl)[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4513753.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4513766.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B4513770.png)

